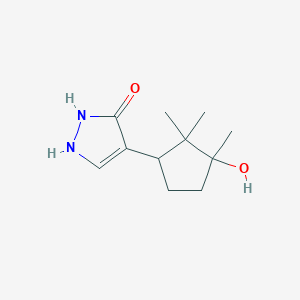
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with hydroxy and trimethyl groups, and a pyrazolone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The starting material, 2,2,3-trimethylcyclopentanone, undergoes a hydroxylation reaction to introduce the hydroxy group at the 3-position. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst like acetic acid.
Formation of the Pyrazolone Ring: The hydroxylated cyclopentyl intermediate is then reacted with hydrazine hydrate to form the pyrazolone ring. This reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反应分析
Types of Reactions
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazolone ring can be reduced to a pyrazolidine ring using reducing agents like sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(3-Oxo-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one.
Reduction: Formation of 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Research: The compound is used as a probe to study various biochemical pathways and interactions due to its unique structural features.
作用机制
The mechanism of action of 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and the pyrazolone ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazolidine: A reduced form of the compound with similar structural features but different reactivity.
4-(3-Oxo-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one: An oxidized form with distinct chemical properties.
Uniqueness
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one is unique due to the presence of both a hydroxy-substituted cyclopentyl ring and a pyrazolone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
4-(3-hydroxy-2,2,3-trimethylcyclopentyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H18N2O2/c1-10(2)8(4-5-11(10,3)15)7-6-12-13-9(7)14/h6,8,15H,4-5H2,1-3H3,(H2,12,13,14) |
InChI 键 |
XTUOBRFPGVGJMS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CCC1(C)O)C2=CNNC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


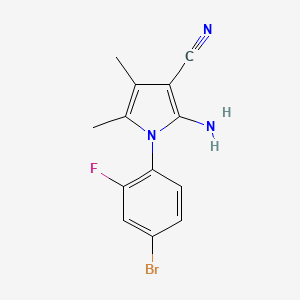

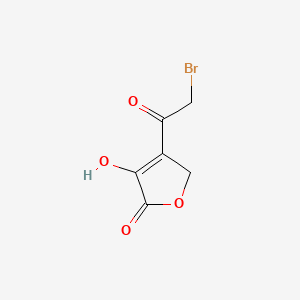
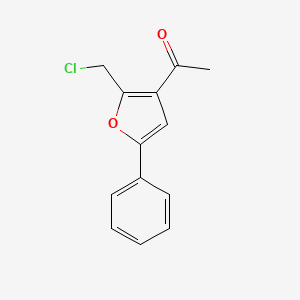

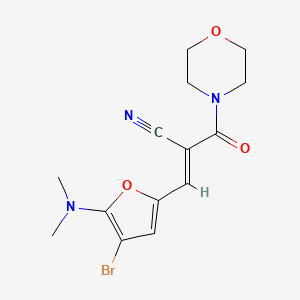
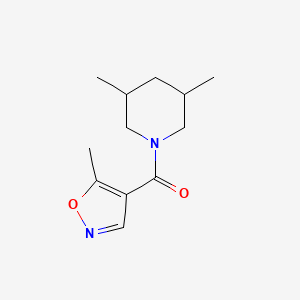
![1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207312.png)
![4-(Fluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B15207326.png)
![Benzo[d]oxazole-2,4-dicarbonitrile](/img/structure/B15207341.png)

![1(3H)-Isobenzofuranone, 3-[5-(1,1-dimethylethyl)-2-furanyl]-6-nitro-](/img/structure/B15207353.png)
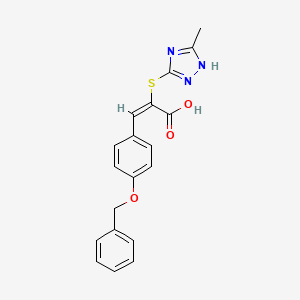
![7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine](/img/structure/B15207363.png)
